6-(Butylamino)-N-(2,6-dimethylphenyl)hexanamide

Description

Properties

IUPAC Name |

6-(butylamino)-N-(2,6-dimethylphenyl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2O/c1-4-5-13-19-14-8-6-7-12-17(21)20-18-15(2)10-9-11-16(18)3/h9-11,19H,4-8,12-14H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXUVXFMERBRLDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCCCCC(=O)NC1=C(C=CC=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330172-81-0 | |

| Record name | 6-(BUTYLAMINO)-N-(2,6-DIMETHYLPHENYL)HEXANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8077CPR9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

chemical properties of 6-(butylamino)-N-(2,6-dimethylphenyl)hexanamide

An In-depth Technical Guide to the Chemical Properties of 6-(butylamino)-N-(2,6-dimethylphenyl)hexanamide

Abstract

This technical guide provides a comprehensive analysis of the (CAS No. 1330172-81-0). As a known impurity and structural isomer of the widely used local anesthetic Bupivacaine, a thorough understanding of this compound is critical for drug development professionals, analytical scientists, and researchers involved in the quality control and characterization of Bupivacaine and related active pharmaceutical ingredients (APIs).[1][2][3] This document synthesizes available data and theoretical knowledge to detail the compound's physicochemical properties, spectroscopic profile, potential synthetic pathways, and analytical methodologies, providing field-proven insights into its behavior and characterization.

Introduction and Strategic Context

6-(butylamino)-N-(2,6-dimethylphenyl)hexanamide is an amino-amide compound that shares core structural motifs with the pipecholyl xylidine class of local anesthetics, such as Bupivacaine and Lidocaine.[4] Its primary significance in the pharmaceutical industry is its classification as "Bupivacaine Related Compound A," a process-related impurity that may arise during synthesis or degradation.[2] For drug development professionals, characterizing such impurities is not merely an academic exercise; it is a regulatory necessity to ensure the safety and efficacy of the final drug product.

The key structural difference from Bupivacaine is the replacement of Bupivacaine's N-butyl piperidine ring with a linear 6-(butylamino)hexanamide chain. This seemingly minor change from a cyclic to a linear alkyl amine structure has significant implications for the molecule's flexibility, basicity (pKa), lipophilicity (logP), and ultimately, its pharmacological and toxicological profile. This guide explains the causality behind these differences and provides the technical foundation required for its identification, quantification, and control.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the foundation of all subsequent chemical analysis.

Key Identifiers

| Property | Value | Source(s) |

| IUPAC Name | 6-(butylamino)-N-(2,6-dimethylphenyl)hexanamide | [5] |

| CAS Number | 1330172-81-0 | [1][2][6] |

| Molecular Formula | C₁₈H₃₀N₂O | [1][6][7] |

| Molecular Weight | 290.44 g/mol | [1][6][7] |

| Synonyms | Bupivacaine Related Compound A, Bupivacaine Impurity | [2][3] |

| Canonical SMILES | CCCCNCCCCCC(=O)Nc1c(C)cccc1C | [5][7] |

| InChI Key | KXUVXFMERBRLDR-UHFFFAOYSA-N | [7] |

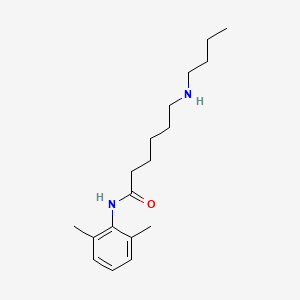

Molecular Structure

The structure consists of three key functional domains:

-

Aromatic Head: A 2,6-dimethylphenyl group linked via an amide bond. This region is critical for anesthetic activity in related compounds.

-

Linker Chain: A six-carbon hexanamide chain that provides spacing and flexibility.

-

Amino Terminus: A secondary butylamino group, which is basic and protonated at physiological pH.

Caption: Chemical structure of 6-(butylamino)-N-(2,6-dimethylphenyl)hexanamide.

Physicochemical Properties: A Comparative Analysis

Direct experimental data for this specific impurity is not widely published. Therefore, we present a comparison with the well-characterized parent compound, Bupivacaine, to provide context and expert-driven estimations. The primary structural difference—an acyclic amine in the impurity versus a cyclic tertiary amine within a piperidine ring for Bupivacaine—is the main driver of property variations.

| Property | Bupivacaine (Reference) | 6-(butylamino)-N-(2,6-dimethylphenyl)hexanamide (Estimated) | Rationale for Estimation |

| pKa | 8.1[8] | ~10.5 - 11.0 | The secondary amine in the impurity is significantly more basic than the tertiary amine within the piperidine ring of Bupivacaine, which experiences some steric hindrance. |

| logP (Octanol/Water) | 3.4 - 3.6[9] | ~3.8 - 4.2 | The linear, flexible alkyl chain of the impurity is expected to be more lipophilic than the more compact piperidine ring, likely increasing the partition coefficient. |

| Aqueous Solubility | Low (97.7 mg/L)[9] | Very Low | Increased lipophilicity (higher logP) and a potentially more stable crystal lattice due to intermolecular N-H hydrogen bonding would further decrease aqueous solubility. |

| Melting Point (°C) | 107 - 108 (free base)[9] | > 110 | The presence of a secondary amine allows for intermolecular hydrogen bonding, which is absent in Bupivacaine's tertiary amine. This should lead to a stronger crystal lattice and a higher melting point. |

Expert Insight: The higher estimated pKa is critical. It means that at physiological pH (7.4), the impurity will be almost exclusively in its protonated, charged form. This state generally hinders passage across biological membranes, potentially reducing its systemic toxicity compared to Bupivacaine, which has a higher proportion of un-ionized form at the same pH.[8] However, the increased lipophilicity (logP) may counteract this to some extent.

Predicted Spectroscopic Profile

For unambiguous identification, a combination of spectroscopic techniques is required. The following are predicted key signals for structure confirmation.

-

¹H NMR (in CDCl₃, 400 MHz):

-

δ ~7.1 ppm (s, 3H): Aromatic protons of the dimethylphenyl ring.

-

δ ~2.2 ppm (s, 6H): Methyl protons on the aromatic ring.

-

δ ~3.4 ppm (t, 2H): Methylene protons adjacent to the amide nitrogen (-CH₂ -NH-CO-).

-

δ ~2.7 ppm (t, 2H): Methylene protons adjacent to the butylamino nitrogen (-CH₂ -NH-Butyl).

-

δ ~0.9 ppm (t, 3H): Terminal methyl protons of the butyl group.

-

δ (broad signals): Protons for N-H of the amide and secondary amine.

-

-

¹³C NMR (in CDCl₃, 100 MHz):

-

δ ~173 ppm: Carbonyl carbon of the amide.

-

δ ~135-138 ppm: Quaternary aromatic carbons.

-

δ ~128 ppm: Aromatic CH carbons.

-

δ ~40-50 ppm: Methylene carbons adjacent to nitrogen atoms.

-

δ ~18 ppm: Methyl carbons on the aromatic ring.

-

δ ~14 ppm: Terminal methyl carbon of the butyl group.

-

-

Infrared (IR) Spectroscopy (ATR):

-

~3300 cm⁻¹: N-H stretch (secondary amine and amide).

-

~2950-2850 cm⁻¹: C-H stretches (aliphatic).

-

~1650 cm⁻¹: C=O stretch (Amide I band).

-

~1540 cm⁻¹: N-H bend (Amide II band).

-

-

Mass Spectrometry (MS-ESI+):

-

m/z 291.24 [M+H]⁺: The protonated molecular ion, which will be the base peak under positive electrospray ionization.

-

Key Fragments: Fragmentation would likely occur at the amide bond and alpha to the nitrogen atoms.

-

Synthesis and Chemical Reactivity

Plausible Synthetic Pathway

While proprietary manufacturing details are unavailable, a plausible and robust synthetic route can be designed based on fundamental organic chemistry principles, such as those used for related amide drugs.[10]

Sources

- 1. 6-(ButylaMino)-N-(2,6-diMethylphenyl)hexanaMide | 1330172-81-0 [chemicalbook.com]

- 2. CAS 1330172-81-0 | Sigma-Aldrich [sigmaaldrich.com]

- 3. 6-(ButylaMino)-N-(2,6-diMethylphenyl)hexanaMide Hydrochloride [chemicalbook.com]

- 4. Bupivacaine - Wikipedia [en.wikipedia.org]

- 5. 6-(Butylamino)-N-(2,6-dimethylphenyl)hexanamide [lgcstandards.com]

- 6. 1330172-81-0|6-(Butylamino)-N-(2,6-dimethylphenyl)hexanamide|BLD Pharm [bldpharm.com]

- 7. GSRS [precision.fda.gov]

- 8. primarysaqs.wordpress.com [primarysaqs.wordpress.com]

- 9. Bupivacaine (USAN:INN:BAN) | C18H28N2O | CID 2474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN112939848A - Preparation method of bupivacaine and intermediate (S) -2-piperidinecarboxylic acid thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to 6-(butylamino)-N-(2,6-dimethylphenyl)hexanamide (CAS: 1330172-81-0)

A Foundational Exploration for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(butylamino)-N-(2,6-dimethylphenyl)hexanamide, a compound identified by the CAS number 1330172-81-0. The primary aim is to furnish researchers, scientists, and drug development professionals with a foundational understanding of this molecule, its structural context, and a strategic framework for its investigation. Given the current landscape of publicly available information, this guide emphasizes the compound's identity as an impurity of the local anesthetic Bupivacaine, and by extension, its relationship to the broader class of amide-type local anesthetics.

Part 1: Core Identity and Physicochemical Properties

6-(butylamino)-N-(2,6-dimethylphenyl)hexanamide is a chemical entity with the molecular formula C₁₈H₃₀N₂O and a molecular weight of 290.44 g/mol .[1][2] It is structurally characterized by a 2,6-dimethylphenyl group linked via an amide bond to a hexanamide backbone, which is further substituted with a butylamino group at the 6-position.

Table 1: Physicochemical Properties of 6-(butylamino)-N-(2,6-dimethylphenyl)hexanamide

| Property | Value | Source |

| CAS Number | 1330172-81-0 | [3][4][5] |

| Molecular Formula | C₁₈H₃₀N₂O | [1][2] |

| Molecular Weight | 290.44 g/mol | [1][2] |

| IUPAC Name | 6-(butylamino)-N-(2,6-dimethylphenyl)hexanamide | [3] |

| Synonyms | Bupivacaine Impurity E | [6] |

| Canonical SMILES | CCCCCNCCCCCC(=O)Nc1c(C)cccc1C | [3] |

| InChI Key | KXUVXFMERBRLDR-UHFFFAOYSA-N | [1] |

Part 2: Structural Context and Potential Biological Significance

The defining characteristic of 6-(butylamino)-N-(2,6-dimethylphenyl)hexanamide in the available literature is its classification as an impurity of Bupivacaine.[6][7] This relationship provides a critical starting point for hypothesizing its potential biological activities. Bupivacaine, a well-established local anesthetic, functions by blocking voltage-gated sodium channels in the neuronal membrane.

The structural similarities between 6-(butylamino)-N-(2,6-dimethylphenyl)hexanamide and other N-(2,6-dimethylphenyl)acetamide derivatives, such as Lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide), suggest that it may possess some degree of local anesthetic activity or interact with similar biological targets.[8][9] The N-(2,6-dimethylphenyl) moiety is a common feature in many local anesthetics and other biologically active compounds. For instance, studies on other N-(2,6-dimethylphenyl)acetamide derivatives have explored their effects on learning and memory, suggesting a potential for central nervous system activity.[10]

The butylamino and hexanamide components introduce different pharmacokinetic and pharmacodynamic properties compared to Bupivacaine. The butylamine moiety, a common building block in medicinal chemistry, can influence a compound's solubility, lipophilicity, and interaction with biological targets.[11][12] The longer hexanamide linker may also affect the molecule's flexibility and binding affinity to its putative targets.

dot

Caption: A phased approach for the systematic investigation of the topic compound.

Experimental Protocols

1. Compound Acquisition and Purity Assessment

-

Objective: To obtain a high-purity sample of 6-(butylamino)-N-(2,6-dimethylphenyl)hexanamide and confirm its identity and purity.

-

Methodology:

-

Source the compound from a reputable chemical supplier. [3][4][5] 2. Upon receipt, perform High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid) to determine purity.

-

Confirm the molecular weight of the main peak using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Verify the structure using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

-

2. In Vitro Sodium Channel Binding Assay

-

Objective: To determine if the compound binds to voltage-gated sodium channels.

-

Methodology:

-

Utilize a commercially available radioligand binding assay kit (e.g., using [³H]-batrachotoxin or a similar probe that binds to the channel).

-

Prepare membranes from a cell line expressing the sodium channel of interest (e.g., Nav1.5, Nav1.7).

-

Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

-

3. Electrophysiological Patch-Clamp Studies

-

Objective: To functionally assess the effect of the compound on sodium channel activity.

-

Methodology:

-

Use whole-cell patch-clamp electrophysiology on a cell line expressing the target sodium channel.

-

Establish a stable gigaohm seal and obtain the whole-cell configuration.

-

Apply voltage protocols to elicit sodium currents.

-

Perfuse the cells with varying concentrations of the test compound and measure the inhibition of the sodium current.

-

Determine the half-maximal inhibitory concentration (IC₅₀).

-

Part 4: Broader Context and Future Directions

The study of compounds like 6-(butylamino)-N-(2,6-dimethylphenyl)hexanamide, initially identified as impurities, can be a valuable exercise in drug discovery. [13]Understanding the biological activity of such related substances is crucial for a comprehensive safety and efficacy profile of the parent drug.

Furthermore, the structural motifs present in this molecule, namely the N-(2,6-dimethylphenyl)acetamide and butylamine groups, are prevalent in a wide range of biologically active compounds. [14][15][16][17]A thorough investigation of this specific molecule could therefore provide valuable structure-activity relationship (SAR) data for the development of new therapeutics targeting not only ion channels but potentially other pathways as well. Future research could explore modifications of the hexanamide linker and the butylamino group to optimize potency, selectivity, and pharmacokinetic properties.

References

- 6-(Butylamino)-N-(2,6-dimethylphenyl)hexanamide. LGC Standards. [URL: https://www.lgcstandards.com/US/en/6-%28Butylamino%29-N-%282%2C6-dimethylphenyl%29hexanamide/p/TRC-B692180]

- 1330172-81-0|6-(Butylamino)-N-(2,6-dimethylphenyl)hexanamide. BLDpharm. [URL: https://www.bldpharm.com/products/1330172-81-0.html]

- CAS: 1330172-81-0. CymitQuimica. [URL: https://www.cymitquimica.com/cas/1330172-81-0]

- Bupivacaine impurity E - 6-(Butylamino)-N-(2,6-dimethylphenyl)hexanamide. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sial/phr3035]

- 6-(Butylamino)-N-(2,6-dimethylphenyl)hexanamide. LGC Standards. [URL: https://www.lgcstandards.com/US/en/6-%28Butylamino%29-N-%282%2C6-dimethylphenyl%29hexanamide/p/MM0613.08-0025]

- Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10738670/]

- 2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/89578]

- Effects of N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384) on learning and memory in rats. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3830293/]

- 6-(BUTYLAMINO)-N-(2,6-DIMETHYLPHENYL)HEXANAMIDE. precisionFDA. [URL: https://precision.fda.gov/substances/P8077CPR9C]

- Formation of enamine compounds by addition of butylamine to native derivatives. ResearchGate. [URL: https://www.researchgate.

- An In-depth Technical Guide to the Isomers of Butylamine. Benchchem. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-the-isomers-of-butylamine/]

- Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270502/]

- Synthesis of useful fragments in drug discovery: 2-amino-5-tert-butylpyridine and its oxidised analogues. Novartis OAK. [URL: https://oak.novartis.com/node/1339]

- 6-(ButylaMino)-N-(2,6-diMethylphenyl)hexanaMide Hydrochloride. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB92710030.htm]

- 6-(ButylaMino)-N-(2,6-diMethylphenyl)hexanaMide. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB92710029_EN.htm]

- Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22432851/]

- New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. [URL: https://archivepp.com/storage/models/article/s6V7H312x75nB11zLdY8s9xK192kCj9K7r0yG6p8p8TzX7G65f49eN5dC1nC/new-acetamide-derivatives-of-the-cox-ii-inhibitors-a-brief-review.pdf]

- Immunomodulatory Effects of Lidocaine: Mechanisms of Actions and Therapeutic Applications. MDPI. [URL: https://www.mdpi.com/1422-0067/24/23/16999]

Sources

- 1. GSRS [precision.fda.gov]

- 2. 6-(ButylaMino)-N-(2,6-diMethylphenyl)hexanaMide | 1330172-81-0 [chemicalbook.com]

- 3. 6-(Butylamino)-N-(2,6-dimethylphenyl)hexanamide [lgcstandards.com]

- 4. 1330172-81-0|6-(Butylamino)-N-(2,6-dimethylphenyl)hexanamide|BLD Pharm [bldpharm.com]

- 5. 6-(Butylamino)-N-(2,6-dimethylphenyl)hexanamide [lgcstandards.com]

- 6. CAS: 1330172-81-0 | CymitQuimica [cymitquimica.com]

- 7. 6-(ButylaMino)-N-(2,6-diMethylphenyl)hexanaMide Hydrochloride [chemicalbook.com]

- 8. 2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide | C12H18N2O | CID 89578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Effects of N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384) on learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of useful fragments in drug discovery: 2-amino-5-tert-butylpyridine and its oxidised analogues. - OAK Open Access Archive [oak.novartis.com]

- 14. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. archivepp.com [archivepp.com]

Navigating the Mirror Image: A Technical Guide to the Structure Elucidation of Bupivacaine's Structural Isomers

This guide provides an in-depth exploration of the analytical methodologies for the structure elucidation of bupivacaine's structural isomers. Tailored for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to offer a causal understanding of experimental choices, ensuring a robust and self-validating approach to isomer characterization.

Introduction: The Clinical Significance of Bupivacaine Isomerism

Bupivacaine, a widely used local anesthetic, possesses a chiral center, leading to the existence of enantiomers: (R)-(+)-bupivacaine (dextrobupivacaine) and (S)-(-)-bupivacaine (levobupivacaine).[1] While sharing the same chemical formula, these stereoisomers exhibit distinct pharmacological and toxicological profiles.[1] Notably, the (R)-enantiomer is associated with a higher risk of cardiotoxicity.[2] This critical difference underscores the regulatory and clinical necessity for precise enantiomeric separation and quantification. Beyond enantiomers, positional isomers, though less common, can arise from the synthesis process and require unambiguous identification.

This guide will dissect the primary analytical techniques employed for the comprehensive structural elucidation of bupivacaine isomers, focusing on the "why" behind the "how" to empower researchers in developing and validating their own robust analytical methods.

The Analytical Toolbox: A Multi-Modal Approach to Isomer Resolution

A definitive elucidation of bupivacaine's isomers necessitates a multi-pronged analytical strategy. No single technique can provide a complete picture; rather, the convergence of data from orthogonal methods builds a comprehensive and trustworthy characterization.

Figure 1: A high-level workflow for the comprehensive elucidation of bupivacaine isomers, emphasizing the synergy between separation and spectroscopic techniques.

Chiral High-Performance Liquid Chromatography (HPLC): The Cornerstone of Enantioseparation

Chiral HPLC is the gold standard for the separation and quantification of bupivacaine enantiomers. The technique's success hinges on the creation of a chiral environment where the diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP) lead to differential retention times.

The "Why": Driving Forces of Chiral Recognition

The selection of the CSP is paramount. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are frequently employed.[3] These phases offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure. The choice between different polysaccharide derivatives, like cellulose tris-3,5-dimethylphenylcarbamate, is guided by their proven efficacy in resolving a broad range of chiral compounds.[3]

Experimental Protocol: A Validated Approach

The following protocol is a synthesis of established methods for the chiral separation of bupivacaine enantiomers.[4][5]

Objective: To achieve baseline separation of (R)-(+)- and (S)-(-)-bupivacaine.

Materials:

-

HPLC system with UV or Circular Dichroism (CD) detector

-

Chiral Stationary Phase: Chirex 3020 (250 mm x 4.6 mm) or equivalent[5]

-

Mobile Phase: n-hexane:dichloroethane:ethanol (82:9:9, v/v/v)[5]

-

Bupivacaine standard (racemic and individual enantiomers)

-

Sample dissolved in mobile phase

Procedure:

-

System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Standard Injection: Inject a known concentration of racemic bupivacaine to determine the retention times and resolution of the enantiomers.

-

Individual Enantiomer Injection: Inject each pure enantiomer to confirm the elution order.

-

Sample Injection: Inject the sample solution.

-

Data Analysis: Integrate the peak areas of the two enantiomers to determine their relative proportions and calculate the enantiomeric excess (ee%).

Self-Validation: The method's trustworthiness is established by running a system suitability test before sample analysis. This includes verifying the resolution between the enantiomeric peaks (Rs > 1.5 is generally considered baseline separation), the reproducibility of retention times, and the precision of peak areas upon repeated injections of a standard.[3]

| Parameter | Condition | Rationale |

| Column | Chirex 3020 (250 mm x 4.6 mm) | Proven CSP for bupivacaine enantioseparation.[5] |

| Mobile Phase | n-hexane:dichloroethane:ethanol (82:9:9, v/v/v) | The non-polar main solvent with polar modifiers allows for fine-tuning of retention and selectivity.[5] |

| Flow Rate | 1.0 mL/min | Provides a balance between analysis time and separation efficiency. |

| Detection | UV at 250 nm or CD | Bupivacaine has a UV chromophore. CD detection offers higher selectivity for chiral molecules.[5][6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Architecture

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of isomers.[7] For bupivacaine, ¹H NMR, particularly in the presence of a chiral solvating agent (CSA), provides direct evidence of enantiomeric purity.[8]

The "Why": Diastereomeric Complexation and Signal Splitting

The core principle involves the addition of a CSA to a solution of the chiral analyte. The CSA forms transient diastereomeric complexes with each enantiomer. These complexes have slightly different magnetic environments, leading to the splitting of specific NMR signals corresponding to each enantiomer.[8] The relative integration of these split signals provides a direct measure of the enantiomeric ratio.

Experimental Protocol: Direct Determination of Enantiomeric Purity

This protocol is based on the methodology for the direct ¹H NMR analysis of bupivacaine enantiomers.[8]

Objective: To determine the enantiomeric purity of a bupivacaine sample.

Materials:

-

NMR spectrometer (400 MHz or higher)

-

High-quality NMR tubes

-

Deuterated solvent (e.g., CDCl₃)

-

Chiral Solvating Agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol)

-

Bupivacaine sample

Procedure:

-

Sample Preparation: Prepare a solution of the bupivacaine sample in the deuterated solvent.

-

Acquisition of Standard Spectrum: Acquire a standard ¹H NMR spectrum of the sample.

-

Addition of CSA: Add a molar excess of the CSA to the NMR tube.

-

Acquisition of Chiral Spectrum: Acquire the ¹H NMR spectrum of the mixture.

-

Data Analysis: Identify the split signals (often the aliphatic methyl or aromatic protons) and integrate the corresponding peaks for each enantiomer to determine the enantiomeric ratio.

Trustworthiness: The validity of this method is confirmed by analyzing synthetic mixtures of the two enantiomers in known ratios and demonstrating a linear correlation between the known composition and the experimentally determined ratio from the NMR integrations.[8]

Mass Spectrometry (MS): Confirming Identity and Uncovering Metabolites

While not inherently suited for distinguishing between enantiomers without a preceding chiral separation, mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is crucial for confirming the molecular weight and identifying the fragmentation patterns of bupivacaine and its potential isomers or metabolites.[9]

The "Why": Characteristic Fragmentation for Unambiguous Identification

Electron spray ionization (ESI) is a soft ionization technique that typically produces a protonated molecular ion [M+H]⁺ for bupivacaine. Subsequent fragmentation in the mass spectrometer (MS/MS) generates a unique fingerprint of product ions. The primary fragmentation pathways often involve the cleavage of the amide bond and the piperidine ring. The presence of these characteristic fragments at specific mass-to-charge ratios (m/z) provides high confidence in the identification of the molecule.

Figure 2: A simplified representation of the key fragmentation pathways of bupivacaine in ESI-MS/MS.

Experimental Protocol: LC-MS/MS for Confirmation and Quantification

Objective: To confirm the identity of bupivacaine and quantify it in a complex matrix.

Materials:

-

LC-MS/MS system

-

Reversed-phase C18 column

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Bupivacaine standard

-

Sample appropriately diluted

Procedure:

-

LC Separation: Develop a gradient elution method to separate bupivacaine from other matrix components.

-

MS Detection: Set the mass spectrometer to monitor the transition of the precursor ion (m/z 289 for bupivacaine) to one or two characteristic product ions (e.g., m/z 140 and 120).

-

Standard Curve: Generate a standard curve by injecting known concentrations of bupivacaine.

-

Sample Analysis: Inject the sample and quantify the amount of bupivacaine based on the standard curve.

Authoritative Grounding: The selection of precursor and product ions should be based on experimental data and confirmed against literature and spectral libraries. The method should be validated for linearity, accuracy, precision, and sensitivity according to regulatory guidelines.[10]

| Parameter | Condition | Rationale |

| Ionization | Electrospray Ionization (ESI), Positive Mode | Efficiently generates protonated molecular ions for bupivacaine. |

| Precursor Ion | m/z 289 | Corresponds to [M+H]⁺ of bupivacaine. |

| Product Ions | e.g., m/z 140, 120 | Characteristic fragments that provide structural information and specificity. |

Conclusion: An Integrated and Self-Validating Strategy

The robust structure elucidation of bupivacaine's structural isomers is not a matter of applying a single technique but of weaving together the strengths of multiple analytical platforms. Chiral HPLC provides the foundational quantitative data on enantiomeric composition, NMR offers irrefutable structural confirmation and an orthogonal measure of enantiomeric purity, and mass spectrometry delivers the ultimate confirmation of molecular identity and a powerful tool for metabolite identification. By understanding the causality behind each experimental choice and building in self-validating steps, researchers can ensure the scientific integrity and trustworthiness of their findings, a critical aspect in the development of safer and more effective pharmaceutical products.

References

-

Juza, M., Perjési, P., & Vlčková, H. (2021). Chiral Aspects of Local Anesthetics. Molecules, 26(23), 7249. Retrieved from [Link]

-

Al-Showiman, S. S. (1998). Direct enantiomeric purity determination of the chiral anesthetic drug bupivacaine by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 17(8), 1429–1434. Retrieved from [Link]

-

El-Gindy, A., Emara, S., & Mostafa, A. (2008). Quantitative Mass Spectrometric Analysis of Ropivacaine and Bupivacaine in Authentic, Pharmaceutical and Spiked Human Plasma without Chromatographic Separation. Journal of AOAC International, 91(3), 549–556. Retrieved from [Link]

- Cristália Produtos Químicos Farmacêuticos Ltda. (2004). Bupivacaine enantiomers and levobupivacaine. Google Patents.

-

de Faria, V. G., Lanchote, V. L., & de Albuquerque, F. M. (2019). Analysis of bupivacaine enantiomers in plasma as total and unbound concentrations using LC-MS/MS: Application in a pharmacokinetic study of a parturient with placental transfer. Journal of Pharmaceutical and Biomedical Analysis, 164, 254–260. Retrieved from [Link]

-

ResearchGate. (n.d.). Bupivacaine mass spectrum and plausible fragmentation. Retrieved from [Link]

-

Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

-

Thormann, W., & Schmutz, A. (1995). Determination of bupivacaine and three of its metabolites in rat urine by capillary electrophoresis. Journal of Chromatography A, 700(1-2), 221–227. Retrieved from [Link]

-

Butter, J. J., Kraak, J. C., & Poppe, H. (1993). Determination of Enantiomers of Bupivacaine in Serum Using an On-Line Coupled Three Column Liquid Chromatographic System. Journal of Pharmaceutical and Biomedical Analysis, 11(3), 225–232. Retrieved from [Link]

-

ResearchGate. (n.d.). Phase solubility, 1H NMR and molecular modelling studies of bupivacaine hydrochloride complexation with different cyclodextrin derivates. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation and characterization of bupivacaine multivesicular liposome: a QbD study about the effects of formulation and process on Critical Quality Attributes. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Bupivacaine on Primesep B Column. Retrieved from [Link]

-

Ye, Q., Asherman, J., & Hu, D. (2020). Characterization of Exparel Bupivacaine Multivesicular Liposomes. AAPS PharmSciTech, 21(4), 118. Retrieved from [Link]

-

da Silva Junior, I. J., de Veredas, V., & Santana, C. C. P. (2006). Chromatographic Separation of Bupivacaine Enantiomers by HPLC: Parameters Estimation of Equilibrium and Mass Transfer Under Linear Conditions. Brazilian Journal of Chemical Engineering, 23(1), 125–132. Retrieved from [Link]

-

Weiss, F., & Fischer, J. (2020). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society, 142(22), 10186–10193. Retrieved from [Link]

-

Zink, W., & Graf, B. M. (2004). [Local anesthetics from ester to isomer]. Der Anaesthesist, 53(1), 17–28. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2023). Development of Local Anesthetic Drug Products With Prolonged Duration of Effect. Retrieved from [Link]

-

Aboul-Enein, H. Y., & Ali, I. (2001). Enantiomeric HPLC Separations of Chiral Local Anesthetics Using Cellulose Based Chiral Stationary Phases. Analytical Letters, 34(15), 2533–2543. Retrieved from [Link]

-

El-Gindy, A., Emara, S., & Mostafa, A. (2008). Quantitative mass spectrometric analysis of ropivacaine and bupivacaine in authentic, pharmaceutical and spiked human plasma without chromatographic separation. Journal of AOAC International, 91(3), 549–556. Retrieved from [Link]

-

Aturki, Z., D'Orazio, G., & Fanali, S. (2004). Enantiomeric resolution of bupivacaine by high-performance liquid chromatography and chiroptical detection. Journal of Chromatography A, 1051(1-2), 119–125. Retrieved from [Link]

-

Wang, Y., Zhang, Y., & Wang, Y. (2023). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. Molecules, 28(22), 7564. Retrieved from [Link]

-

Al-Subaie, S. S., & Al-Dosary, M. A. (2023). Rules of selection for a safe local anesthetic in dentistry. Journal of Taibah University Medical Sciences, 18(4), 896–902. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed ESI fragmentation pathways of product ions from bupivacaine. Retrieved from [Link]

-

Finder, R. L., & Moore, P. A. (2012). Local Anesthetics: Review of Pharmacological Considerations. Anesthesia Progress, 59(2), 94–103. Retrieved from [Link]

-

Flood, J. G., & Yeo, K.-T. J. (2022). Bupivacaine Metabolite Can Interfere with Norfentanyl Measurement by LC-MS/MS. Journal of Applied Laboratory Medicine, 7(4), 957–963. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Analysis of bupivacaine enantiomers in plasma as total and unbound concentrations using LC-MS/MS: Application in a pharmacokinetic study of a parturient with placental transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. HPLC Method for Analysis of Bupivacaine on Primesep B Column | SIELC Technologies [sielc.com]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. Direct enantiomeric purity determination of the chiral anesthetic drug bupivacaine by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bupivacaine Metabolite Can Interfere with Norfentanyl Measurement by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fda.gov [fda.gov]

An In-depth Technical Guide to the Solubility of 6-(butylamino)-N-(2,6-dimethylphenyl)hexanamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a candidate molecule to a viable therapeutic agent. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and overall efficacy. This technical guide delves into the solubility of 6-(butylamino)-N-(2,6-dimethylphenyl)hexanamide, a structural isomer of the widely used local anesthetic, Bupivacaine.[1][2]

Due to the limited availability of direct solubility data for this specific isomer, this guide will leverage the extensive body of knowledge surrounding Bupivacaine as a close structural analog to provide a robust and scientifically grounded exploration of its solubility characteristics in organic solvents. The structural similarities between the two molecules allow for a high degree of confidence in the extrapolation of these properties. This guide will provide a comprehensive overview of the theoretical underpinnings of solubility, detailed experimental protocols for its determination, a compilation of available solubility data for Bupivacaine, and a discussion of the implications of these findings for drug development professionals.

Physicochemical Properties of Bupivacaine: A Foundation for Understanding Solubility

Bupivacaine is an amide-type local anesthetic known for its long duration of action.[3] Its solubility is intrinsically linked to its molecular structure and physicochemical characteristics. A comprehensive understanding of these properties is essential for predicting and interpreting its behavior in various solvent systems.

| Property | Value | Source(s) |

| Molecular Formula | C18H28N2O | [4] |

| Molecular Weight | 288.4 g/mol | [4] |

| Melting Point | 107 - 108 °C | [4] |

| pKa | 8.1 | [5][6] |

| LogP (Octanol/Water Partition Coefficient) | 3.4 - 3.6 | [4][7] |

| Appearance | White crystalline solid | [8] |

Bupivacaine is a weak base with a pKa of 8.1.[5][6] This means that at a physiological pH of 7.4, a significant portion of the molecules will be in their ionized, water-soluble form.[5] However, the un-ionized, lipid-soluble form is necessary to penetrate nerve membranes to exert its anesthetic effect.[3] The high lipophilicity, indicated by its LogP value, contributes to its high potency and long duration of action.[3][5]

Theoretical Framework of Solubility in Organic Solvents

The solubility of a drug substance in an organic solvent is governed by a complex interplay of factors related to both the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.

Key factors influencing solubility include:

-

Solute-Solvent Interactions: The dissolution of a solid in a liquid involves the breaking of intermolecular forces in the solute and the solvent, followed by the formation of new forces between the solute and solvent molecules. The overall energy change of this process determines the solubility.

-

Polarity: The polarity of both the drug molecule and the solvent is a critical determinant of solubility.[9][10] Polar solvents, such as alcohols, can engage in hydrogen bonding and are effective at dissolving polar and ionic compounds. Non-polar solvents are better suited for dissolving non-polar compounds.

-

Temperature: For most solid solutes, solubility increases with temperature as the increased kinetic energy helps to overcome the intermolecular forces in the solid lattice.[9]

-

pH: For ionizable compounds like Bupivacaine, the pH of the medium can significantly influence solubility, particularly in aqueous or mixed aqueous-organic systems.[10] In organic solvents, the direct effect of pH is less pronounced but can still play a role if the solvent has protic characteristics.

Caption: Factors influencing the solubility of a drug in organic solvents.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is a critical step in drug development. The following are detailed protocols for two common methods used to assess the solubility of a compound like 6-(butylamino)-N-(2,6-dimethylphenyl)hexanamide.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[11] It involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the solid compound to a series of vials containing the selected organic solvents. The excess solid ensures that the solution reaches saturation.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[11][12]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Analysis: Determine the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[11]

-

Replication: Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.

Caption: Workflow for the shake-flask solubility determination method.

Potentiometric Titration for Solubility and pKa Determination

Potentiometric titration can be a valuable tool for determining the solubility of ionizable compounds and for confirming their pKa.[13][14][15] This method is particularly useful for weak bases like Bupivacaine.

Step-by-Step Methodology:

-

Instrument Setup: Calibrate a pH meter with standard buffer solutions.

-

Sample Preparation: Prepare a saturated solution of the compound in the desired solvent (if the solvent is protic or a mixture with water). For pKa determination, a known concentration of the compound is used.

-

Titration: Titrate the solution with a standardized acid (e.g., HCl). Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point, where the rate of change of pH is at its maximum, can be used to determine the concentration of the dissolved compound. The pKa can be determined from the pH at the half-equivalence point.

-

Solubility Calculation: From the determined concentration at saturation, the solubility of the compound can be calculated.

Solubility Data of Bupivacaine in Organic Solvents

The following table summarizes the available solubility data for Bupivacaine and its hydrochloride salt in various organic solvents. This data provides a strong indication of the expected solubility of its structural isomer, 6-(butylamino)-N-(2,6-dimethylphenyl)hexanamide.

| Solvent | Compound Form | Solubility | Temperature | Source(s) |

| Ethanol | Bupivacaine (base) | ~30 mg/mL | Not Specified | [8] |

| Dimethyl Sulfoxide (DMSO) | Bupivacaine (base) | ~25 mg/mL | Not Specified | [8] |

| Dimethylformamide (DMF) | Bupivacaine (base) | ~30 mg/mL | Not Specified | [8] |

| Ethanol | Bupivacaine HCl | Soluble (1 part in 8 parts) | Not Specified | [16] |

| Ethanol | Bupivacaine HCl | 60 mg/mL | Not Specified | [17] |

| Water | Bupivacaine HCl | Soluble (1 part in 25 parts) | Not Specified | [16] |

| Water | Bupivacaine HCl | 21 mg/mL | Not Specified | [17] |

| DMSO | Bupivacaine HCl | 16.67 mg/mL | Not Specified | [17] |

| Chloroform | Bupivacaine HCl | Slightly soluble | Not Specified | [18] |

| Acetone | Bupivacaine HCl | Slightly soluble | Not Specified | [18] |

| Methanol | Bupivacaine HCl | Data available in mole fraction vs. temperature | 293.15–333.15 K | [19][20] |

| 1-Propanol | Bupivacaine HCl | Data available in mole fraction vs. temperature | 293.15–333.15 K | [19][20] |

| 2-Propanol | Bupivacaine HCl | Data available in mole fraction vs. temperature | 293.15–333.15 K | [19][20] |

| 1-Butanol | Bupivacaine HCl | Data available in mole fraction vs. temperature | 293.15–333.15 K | [19][20] |

| Acetic Acid | Bupivacaine HCl | Data available in mole fraction vs. temperature | 293.15–333.15 K | [19][20] |

| Dimethylformamide (DMF) | Bupivacaine HCl | Data available in mole fraction vs. temperature | 293.15–333.15 K | [19][20] |

Implications for Drug Development

The solubility of an active pharmaceutical ingredient (API) in organic solvents has significant implications throughout the drug development process:

-

Preclinical Formulation: In early-stage research, organic solvents are often used to prepare solutions for in vitro and in vivo studies. Poor solubility can hinder the ability to achieve the desired concentrations for these experiments.

-

Process Chemistry and Purification: Solubility data is crucial for the design of crystallization and purification processes. The choice of solvent can significantly impact the yield and purity of the final API.

-

Formulation Development: For parenteral formulations, the solubility of the drug in a biocompatible solvent system is a primary consideration. For oral dosage forms, understanding the solubility in organic solvents can be relevant for certain manufacturing processes, such as solvent granulation.

-

Analytical Method Development: The choice of diluent for analytical methods, such as HPLC, is dependent on the solubility of the API.

Conclusion

References

- Diaz, A. (n.d.). List the physicochemical characteristics of bupivacaine. Explain how these influence the pharmacodynamic effects at the site of administration.

-

National Center for Biotechnology Information. (n.d.). Bupivacaine. PubChem Compound Database. Retrieved from [Link]

-

PharmaGuideline. (n.d.). Factors that Affect the Solubility of Drugs. [Link]

-

Raval, A. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

National Center for Biotechnology Information. (n.d.). Bupivacaine. PubChem Compound Database. Retrieved from [Link]

-

Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

-

ResearchGate. (n.d.). Chemical and physical properties of the three considered long-acting local anesthetics. Retrieved from [Link]

-

ResearchGate. (2023, February 25). Solubility Modeling of a Bupivacaine Hydrochloride in Various Solvents over a Wide Temperature Range. [Link]

-

ACS Publications. (2023, February 25). Solubility Modeling of a Bupivacaine Hydrochloride in Various Solvents over a Wide Temperature Range. Journal of Chemical & Engineering Data. [Link]

-

Drug Delivery Leader. (2022, February 28). 4 Factors Affecting Solubility Of Drugs. [Link]

-

Fengchen Group Co., Ltd. (n.d.). Bupivacaine Hydrochloride Or Bupivacaine Hcl Raw Material Manufacturers and Suppliers. [Link]

-

SciELO. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 51(4), 815-823. [Link]

-

IJNRD. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. [Link]

-

StatPearls. (2023, August 17). Bupivacaine. NCBI Bookshelf. [Link]

-

precisionFDA. (n.d.). 6-(BUTYLAMINO)-N-(2,6-DIMETHYLPHENYL)HEXANAMIDE. [Link]

-

ACS Figshare. (2023, February 25). Solubility Modeling of a Bupivacaine Hydrochloride in Various Solvents over a Wide Temperature Range. [Link]

-

PubMed. (2020, July 21). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. [Link]

-

ACS Publications. (2020, June 18). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. [Link]

-

Scite. (n.d.). Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. [Link]

-

Science.gov. (n.d.). analysis potentiometric titration: Topics. [Link]

-

European Medicines Agency. (2006). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

-

ResearchGate. (n.d.). ICH Q6B Specifications: An Implementation Guide. [Link]

-

European Medicines Agency. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. [Link]

-

European Medicines Agency. (2006). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

-

International Council for Harmonisation. (1999). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B. [Link]

-

ResearchGate. (n.d.). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. [Link]

Sources

- 1. 6-(ButylaMino)-N-(2,6-diMethylphenyl)hexanaMide | 1330172-81-0 [chemicalbook.com]

- 2. 6-(Butylamino)-N-(2,6-dimethylphenyl)hexanamide [lgcstandards.com]

- 3. Bupivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Bupivacaine (USAN:INN:BAN) | C18H28N2O | CID 2474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. primarysaqs.wordpress.com [primarysaqs.wordpress.com]

- 6. clinmedjournals.org [clinmedjournals.org]

- 7. Bupivacaine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 10. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]

- 11. enamine.net [enamine.net]

- 12. scielo.br [scielo.br]

- 13. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. scite.ai [scite.ai]

- 16. sigmaaldrich.cn [sigmaaldrich.cn]

- 17. Bupivacaine hydrochloride | Sodium Channel | TargetMol [targetmol.com]

- 18. adipogen.com [adipogen.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Potential Pharmacological Activity of Bupivacaine Isomers

Introduction: The Significance of Stereochemistry in Local Anesthesia

The development of local anesthetics has been a cornerstone of modern medicine, enabling a wide array of surgical and diagnostic procedures with enhanced patient comfort and safety. Bupivacaine, a long-acting amide local anesthetic, has been a clinical mainstay for decades. However, its use has been tempered by concerns over its potential for cardiotoxicity and neurotoxicity, particularly in the event of accidental intravascular injection. This technical guide delves into the pharmacological nuances of bupivacaine's stereoisomers, levobupivacaine (the S-(-)-enantiomer) and dextrobupivacaine (the R-(+)-enantiomer), to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their differential activities.

Bupivacaine possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers. While these isomers share the same chemical formula, their three-dimensional arrangement dictates their interaction with biological targets, leading to significant differences in both efficacy and toxicity. The recognition of this stereospecificity has led to the clinical development of levobupivacaine as a safer alternative to the racemic mixture (an equal mixture of both enantiomers). This guide will explore the fundamental mechanisms underlying these differences, detail the experimental methodologies used to elucidate them, and provide a comparative analysis of their pharmacological profiles.

Stereoselective Pharmacodynamics: Unraveling the Mechanism of Action

The primary mechanism of action for all local anesthetics is the blockade of voltage-gated sodium channels (VGSCs) in neuronal membranes.[1][2][3] By inhibiting the influx of sodium ions, these drugs prevent the depolarization of the nerve membrane and the propagation of action potentials, resulting in a reversible loss of sensation.[1][2][3] The clinically significant differences between bupivacaine isomers arise from their stereoselective interaction with these channels, particularly in cardiac tissue.

Dextrobupivacaine, the R-(+)-enantiomer, exhibits a higher affinity and a more potent blocking effect on cardiac sodium channels compared to levobupivacaine.[4] This enhanced cardiotoxicity is attributed to its slower dissociation from the sodium channel during diastole, leading to an accumulation of block at physiological heart rates.[5] This "fast-in, slow-out" kinetic profile of dextrobupivacaine is a key contributor to its pro-arrhythmic potential.[5] In contrast, levobupivacaine demonstrates a faster dissociation rate, resulting in a lower propensity for cumulative channel blockade and, consequently, a wider margin of safety.

The following diagram illustrates the differential interaction of bupivacaine isomers with the voltage-gated sodium channel.

Caption: Differential interaction of bupivacaine isomers with the voltage-gated sodium channel.

Comparative Pharmacological Profile: Efficacy vs. Toxicity

A critical aspect of drug development is the therapeutic index – the balance between a drug's desired therapeutic effect and its adverse effects. In the context of bupivacaine isomers, the goal is to retain the anesthetic potency of the racemic mixture while minimizing the risk of toxicity.

Anesthetic Potency and Efficacy

Clinically, levobupivacaine and racemic bupivacaine exhibit similar onset times and durations of sensory and motor blockade for various regional anesthetic techniques.[6][7][8] This suggests that the S-(-)-enantiomer is the primary contributor to the anesthetic effect of the racemic mixture.

Cardiotoxicity

The most significant pharmacological distinction between the bupivacaine isomers lies in their cardiotoxicity profile. Dextrobupivacaine is demonstrably more cardiotoxic than levobupivacaine.[4] This is evident in both preclinical and clinical studies, which show that dextrobupivacaine is more likely to induce arrhythmias, depress myocardial contractility, and cause cardiovascular collapse.[9][10] Levobupivacaine, on the other hand, has a significantly better cardiovascular safety profile, with a lower incidence of these adverse effects.[9][10]

Neurotoxicity

While the primary concern with bupivacaine is cardiotoxicity, neurotoxicity is also a potential risk, particularly with high local concentrations or prolonged exposure. In vitro studies have shown that all local anesthetics can be neurotoxic to some degree.[11] However, comparative studies suggest that levobupivacaine may have a slightly better neurotoxic profile than racemic bupivacaine.[12]

The following table summarizes the comparative pharmacological properties of levobupivacaine, dextrobupivacaine, and racemic bupivacaine.

| Parameter | Levobupivacaine (S-) | Dextrobupivacaine (R+) | Racemic Bupivacaine | Reference(s) |

| Anesthetic Potency | Equivalent to Racemic | Potentially higher | Standard | [6][7][8] |

| Cardiotoxicity | Lower | Higher | Moderate | [4][9][10] |

| Neurotoxicity | Potentially Lower | Potentially Higher | Moderate | [11][12] |

| Protein Binding | High | High | High | [13] |

| Metabolism | Hepatic | Hepatic | Hepatic | [13] |

Experimental Methodologies for Assessing Pharmacological Activity

The elucidation of the differential pharmacological activities of bupivacaine isomers has been made possible through a variety of sophisticated in vitro and in vivo experimental models. This section provides an overview of key methodologies, presented in a manner that emphasizes the rationale behind their application.

In Vitro Assessment of Cardiotoxicity: The Langendorff Isolated Heart Model

The Langendorff isolated heart preparation is a classic ex vivo model used to assess the direct cardiac effects of pharmacological agents in the absence of systemic physiological influences.[14][15][16]

Experimental Protocol: Langendorff Isolated Guinea Pig Heart Perfusion

-

Animal Preparation: A male guinea pig (300-400g) is anesthetized with an appropriate agent (e.g., pentobarbital). Heparin is administered to prevent coagulation.

-

Heart Excision: The chest cavity is opened, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

-

Cannulation: The aorta is cannulated on a Langendorff apparatus. Retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure and temperature (37°C) is initiated.

-

Instrumentation: A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric ventricular pressure. Electrodes are placed on the epicardial surface to record an electrocardiogram (ECG).

-

Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes, during which baseline hemodynamic and electrophysiological parameters are recorded (e.g., heart rate, left ventricular developed pressure, dP/dtmax, QRS duration, PR interval).

-

Drug Administration: Levo-, dextro-, and racemic bupivacaine are infused at increasing concentrations. Each concentration is maintained for a sufficient duration to achieve a steady-state effect.

-

Data Acquisition and Analysis: Hemodynamic and ECG parameters are continuously recorded. Dose-response curves are generated to compare the effects of the isomers on myocardial contractility, heart rate, and cardiac conduction.

Causality Behind Experimental Choices: The use of an isolated heart model allows for the direct assessment of the drug's effect on the myocardium and conducting system, eliminating confounding variables such as autonomic nervous system input and hormonal influences.[17] The guinea pig is a commonly used model due to its cardiac electrophysiology being similar to that of humans.

The following diagram illustrates the workflow for assessing cardiotoxicity using the Langendorff isolated heart model.

Caption: Workflow for assessing local anesthetic cardiotoxicity using the Langendorff isolated heart model.

Electrophysiological Analysis: The Patch-Clamp Technique

The patch-clamp technique is a powerful tool for studying the effects of drugs on individual ion channels.[18][19][20] It allows for the precise measurement of ionic currents across the cell membrane, providing detailed insights into the mechanism of drug-channel interactions.

Experimental Protocol: Whole-Cell Voltage-Clamp Analysis of Sodium Channels

-

Cell Culture: A suitable cell line expressing the cardiac sodium channel isoform (Nav1.5) is cultured.

-

Cell Preparation: Cells are dissociated and plated on glass coverslips.

-

Patch-Clamp Recording: A glass micropipette with a tip diameter of ~1 µm is pressed against the cell membrane to form a high-resistance seal. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of total membrane current.

-

Voltage Protocol: A series of voltage steps are applied to the cell to elicit sodium currents. The holding potential and test potentials are carefully controlled to study the channel in its different states (resting, open, inactivated).

-

Drug Application: Bupivacaine isomers are applied to the cell via the extracellular solution at various concentrations.

-

Data Acquisition and Analysis: The resulting sodium currents are recorded and analyzed to determine the drug's effect on channel kinetics, including the rates of block and unblock, and the voltage-dependence of inactivation.

Causality Behind Experimental Choices: The use of a specific cell line expressing a single type of ion channel allows for the unambiguous study of the drug's effect on that particular channel, avoiding the complexity of multiple channel types present in native cardiomyocytes. The whole-cell configuration provides excellent voltage control and allows for the rapid application of drugs.

In Vivo Assessment of Neurotoxicity: The Sciatic Nerve Block Model

In vivo models are essential for evaluating the integrated physiological response to a drug, including its potential for neurotoxicity in a living organism. The rodent sciatic nerve block model is a widely used method for this purpose.

Experimental Protocol: Rat Sciatic Nerve Block and Histological Assessment

-

Animal Preparation: An adult rat is anesthetized. The area over the sciatic notch is shaved and prepared for injection.

-

Nerve Block Injection: A needle is inserted near the sciatic nerve, and a solution of the bupivacaine isomer or a control solution is injected.

-

Functional Assessment: The duration of sensory and motor blockade is assessed at regular intervals using methods such as the hot plate test for sensory block and observation of motor function for motor block.

-

Tissue Harvesting: After a predetermined period (e.g., 24, 48, or 72 hours), the animal is euthanized, and the sciatic nerve is carefully dissected.

-

Histological Analysis: The nerve tissue is fixed, sectioned, and stained (e.g., with hematoxylin and eosin, or specific markers for myelin and axonal damage).

-

Microscopic Examination: The stained sections are examined under a microscope to assess for signs of neurotoxicity, such as axonal degeneration, demyelination, and inflammation.

Causality Behind Experimental Choices: This in vivo model allows for the assessment of both the functional (anesthetic effect) and potential pathological (neurotoxic) effects of the drug in a complex biological system. Histological analysis provides direct evidence of any structural damage to the nerve tissue.

Conclusion: A Paradigm of Stereoselective Drug Development

The study of bupivacaine isomers serves as a compelling example of the importance of stereochemistry in pharmacology. The development of levobupivacaine as a clinically available local anesthetic underscores the principle that by isolating the therapeutically active and less toxic enantiomer, it is possible to significantly improve the safety profile of a drug without compromising its efficacy. For researchers and drug development professionals, the story of bupivacaine isomers offers valuable lessons in the rational design and evaluation of chiral drugs. A thorough understanding of the stereoselective mechanisms of action, coupled with the application of appropriate in vitro and in vivo experimental models, is paramount to the development of safer and more effective therapeutic agents. This in-depth technical guide provides a foundational framework for such endeavors, encouraging a continued exploration of the intricate relationship between molecular structure and pharmacological activity.

References

-

Heppolette, C., & Ní Chárthaigh, R. (2020). Clinical Pharmacokinetics and Pharmacodynamics of Levobupivacaine. Clinical Pharmacokinetics, 59(4), 429–442. [Link]

-

Valenzuela, C., Snyders, D. J., Bennett, P. B., Tamargo, J., & Hondeghem, L. M. (1995). Stereoselective block of cardiac sodium channels by bupivacaine in guinea pig ventricular myocytes. Circulation, 92(10), 3014–3024. [Link]

-

Foster, R. H., & Markham, A. (2000). Levobupivacaine: a review of its pharmacology and use as a local anaesthetic. Drugs, 59(3), 551–579. [Link]

-

Heppolette, C., & Ní Chárthaigh, R. (2020). Clinical Pharmacokinetics and Pharmacodynamics of Levobupivacaine. Clinical Pharmacokinetics, 59(4), 429–442. [Link]

-

Butterworth, J. F. (2010). Models and mechanisms of local anesthetic cardiac toxicity: a review. Regional anesthesia and pain medicine, 35(2), 167–176. [Link]

-

Stojiljkovic, M. P., & Stojiljkovic, M. M. (2012). Differences in Local Anesthetic Effects of Optically Active Isomers of local Anesthetic Compounds. Acta Medica Medianae, 51(3), 56-61. [Link]

-

Clarkson, C. W., & Hondeghem, L. M. (1985). Mechanism for bupivacaine depression of cardiac conduction: fast block of sodium channels during the action potential with slow recovery from block during diastole. Anesthesiology, 62(4), 396–405. [Link]

-

Butterworth, J. F. (2010). Models and Mechanisms of Local Anesthetic Cardiac Toxicity: A Review. Regional Anesthesia & Pain Medicine, 35(2), 167-176. [Link]

-

Valenzuela, C., Snyders, D. J., Bennett, P. B., Tamargo, J., & Hondeghem, L. M. (1995). Stereoselective block of cardiac sodium channels by bupivacaine in guinea pig ventricular myocytes. Circulation, 92(10), 3014–3024. [Link]

-

Butterworth, J. F. (2010). Models and Mechanisms of Local Anesthetic Cardiac Toxicity: A Review. Regional Anesthesia & Pain Medicine, 35(2), 167-176. [Link]

-

Verma, R., Gupta, S., & Kumar, S. (2017). Isobaric forms of ropivacaine vs. bupivacaine in lower abdominal surgeries: a hospital-based, prospective, comparative study. Journal of clinical and diagnostic research: JCDR, 11(11), UC05–UC08. [Link]

-

Tsuchiya, H., Mizogami, M., & Hiraoka, H. (2011). Stereostructure-based differences in the interactions of cardiotoxic local anesthetics with cholesterol-containing biomimetic membranes. Bioorganic & medicinal chemistry, 19(11), 3465–3471. [Link]

-

Heavner, J. E. (2002). Cardiac Toxicity of Local Anesthetics in the Intact Isolated Heart Model: A Review. Regional Anesthesia & Pain Medicine, 27(6), 545-555. [Link]

-

Gadsden, J., & Long, T. R. (2015). Clinical profile of levobupivacaine in regional anesthesia: A systematic review. Journal of anaesthesiology, clinical pharmacology, 31(4), 512–521. [Link]

-

Casati, A., & Putzu, M. (2005). Update on local anesthetics: focus on levobupivacaine. Expert opinion on pharmacotherapy, 6(4), 623–633. [Link]

-

Graf, B. M., Martin, E., Bosnjak, Z. J., & Stowe, D. F. (1997). Stereospecific effect of bupivacaine isomers on atrioventricular conduction in the isolated perfused guinea pig heart. Anesthesiology, 86(2), 410–419. [Link]

-

Zink, W., Seif, C., Bähre, M., & Graf, B. M. (2005). Differential effects of bupivacaine and ropivacaine enantiomers on intracellular Ca2+ regulation in murine skeletal muscle fibers. Anesthesiology, 102(4), 793–798. [Link]

-

Lirk, P., Haller, I., Colvin, H. P., Lang, L., Tomaselli, B., Klimaschewski, L., & Gerner, P. (2020). Neurotoxicity of bupivacaine and liposome bupivacaine after sciatic nerve block in healthy and streptozotocin-induced diabetic mice. Scientific reports, 10(1), 11843. [Link]

-

Casati, A., & Putzu, M. (2005). Update on local anesthetics: focus on levobupivacaine. Expert opinion on pharmacotherapy, 6(4), 623–633. [Link]

-

Wikipedia contributors. (2023, December 18). Levobupivacaine. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]

-

Aberg, G. (1972). Toxicological and local anaesthetic effects of optically active isomers of two local anaesthetic compounds. Acta pharmacologica et toxicologica, 31(4), 273–286. [Link]

-

Yang, Y., Li, Y., Chen, Y., Yu, J., & Wang, Y. (2017). Neurotoxicity Comparison of Two Types of Local Anaesthetics: Amide-Bupivacaine versus Ester-Procaine. Scientific reports, 7(1), 45316. [Link]

-

Aps, C., & Reynolds, F. (1978). An intradermal study of the local anaesthetic and vascular effects of the isomers of bupivacaine. British journal of clinical pharmacology, 6(1), 63–68. [Link]

-

Takenami, T., Yagishita, S., Hoka, S., & Okuda, Y. (2005). Neurotoxicity of intrathecally administered bupivacaine involves the posterior roots/posterior white matter and is milder than lidocaine in rats. Regional anesthesia and pain medicine, 30(5), 464–472. [Link]

-

Pediatric Oncall. (n.d.). Levobupivacaine. Retrieved January 16, 2026, from [Link]

-

Sakura, S., Kirihara, Y., Saito, Y., & Kosaka, Y. (2002). The neurotoxicity of local anesthetics on growing neurons: a comparative study of lidocaine, bupivacaine, mepivacaine, and ropivacaine. Anesthesia and analgesia, 94(2), 319–324. [Link]

-

Singh, M., Kumar, A., & Singh, S. (2018). Comparison of Epidural Bupivacaine, Levobupivacaine and Dexmedetomidine in Patients Undergoing Vascular Surgery. Journal of clinical and diagnostic research: JCDR, 12(6), UC01–UC05. [Link]

-

Graf, B. M., Martin, E., Bosnjak, Z. J., & Stowe, D. F. (2002). Differences in cardiotoxicity of bupivacaine and ropivacaine are the result of physicochemical and stereoselective properties. Anesthesiology, 96(6), 1427–1434. [Link]

-

Sakura, S., Kirihara, Y., Saito, Y., & Kosaka, Y. (2002). The Neurotoxicity of Local Anesthetics on Growing Neurons: A Comparative Study of Lidocaine, Bupivacaine, Mepivacaine, and Ropivacaine. Anesthesia & Analgesia, 94(2), 319-324. [Link]

-

Graf, B. M., Martin, E., Bosnjak, Z. J., & Stowe, D. F. (2002). Differences in Cardiotoxicity of Bupivacaine and Ropivacaine Are the Result of Physicochemical and Stereoselective Properties. Anesthesiology, 96(6), 1427-1434. [Link]

-

Clarkson, C. W., & Hondeghem, L. M. (1985). Mechanism for bupivacaine depression of cardiac conduction: fast block of sodium channels during the action potential with slow recovery from block during diastole. Anesthesiology, 62(4), 396–405. [Link]

-

Foster, R. H., & Markham, A. (2000). Levobupivacaine: A review of its pharmacology and use as a local anesthetic. Drugs, 59(3), 551-579. [Link]

-

Piper, S. L., Kim, H. T., & Ma, H. (2014). In Vitro Toxicity of Local Anesthetics and Corticosteroids on Chondrocyte and Synoviocyte Viability and Metabolism. Arthroscopy: The Journal of Arthroscopic & Related Surgery, 30(6), 717-724. [Link]

-

Update in Anaesthesia. (n.d.). Levobupivacaine. Retrieved January 16, 2026, from [Link]

-

Stoetzer, C., Reuter, S., Doll, T., Foadi, N., Martell, M., Leffler, A., & Stenger, M. (2016). Inhibition of Voltage-Gated Na+ Channels by Bupivacaine Is Enhanced by the Adjuvants Buprenorphine, Ketamine, and Clonidine. Anesthesiology, 124(6), 1363–1373. [Link]

-

de Oliveira, C. B., de Pinho, M. P., & de Moraes, A. C. (2002). Pharmacokinetics and pharmacologic effects of the S(-) isomer of bupivacaine after intravenous and epidural administration in dogs. American journal of veterinary research, 63(10), 1402–1407. [Link]

-

Wang, D., Zhang, Y., Li, Y., & Ding, G. (2017). Voltage-dependent blockade by bupivacaine of cardiac sodium channels expressed in Xenopus oocytes. Acta biochimica et biophysica Sinica, 49(12), 1086–1092. [Link]

-

Dyck, J. B., & Covino, B. G. (1998). Comparative efficacy and pharmacokinetics of racemic bupivacaine and S-bupivacaine in third molar surgery. Canadian journal of anaesthesia = Journal canadien d'anesthesie, 45(6), 515–520. [Link]

-

Synapse. (2024, July 17). What is the mechanism of Bupivacaine Hydrochloride? Patsnap. [Link]

-

Pediatric Oncall. (n.d.). Bupivacaine. Retrieved January 16, 2026, from [Link]

Sources

- 1. An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism for bupivacaine depression of cardiac conduction: fast block of sodium channels during the action potential with slow recovery from block during diastole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comparison of the electrocardiographic cardiotoxic effects of racemic bupivacaine, levobupivacaine, and ropivacaine in anesthetized swine. [sonar.ch]

- 4. researchgate.net [researchgate.net]

- 5. A Comparison of Differences Between the Systemic Pharmacokinetics of Levobupivacaine and Ropivacaine During Continuous Epidural Infusion: A Prospective, Randomized, Multicenter, Double-Blind Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comparison of the cardiovascular effects of levobupivacaine and rac-bupivacaine following intravenous administration to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A comparison of the cardiovascular effects of levobupivacaine and rac-bupivacaine following intravenous administration to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Local Anesthetic-Induced Neurotoxicity [mdpi.com]

- 9. Comparative effects of levobupivacaine and racemic bupivacaine on excitotoxic neuronal death in culture and N-methyl-D-aspartate-induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cardiac electrophysiologic effects of lidocaine and bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. oatext.com [oatext.com]

- 14. Stereospecific effect of bupivacaine isomers on atrioventricular conduction in the isolated perfused guinea pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benthamdirect.com [benthamdirect.com]

- 16. researchgate.net [researchgate.net]

- 17. search.library.albany.edu [search.library.albany.edu]

- 18. Duration and local toxicity of sciatic nerve blockade with co-injected site 1 sodium channel blockers and quaternary lidocaine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Local Anesthetic Schwann Cell Toxicity is Time and Concentration-Dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Authored by a Senior Application Scientist

Introduction

Bupivacaine, a potent long-acting amino-amide local anesthetic, represents a cornerstone of regional anesthesia and postoperative pain management.[1][2] Its clinical utility is, however, constrained by a dose-dependent risk of cardiotoxicity and neurotoxicity, and a duration of action that may be insufficient for prolonged analgesia.[3][4] These limitations have catalyzed a dedicated search for novel related compounds with improved safety profiles, extended duration of action, and enhanced efficacy. This guide provides an in-depth technical overview of the modern workflow for the discovery, synthesis, isolation, and characterization of next-generation bupivacaine analogues, intended for researchers, scientists, and drug development professionals in the field of anesthesiology and pharmacology.

Part 1: The Strategic Imperative for Bupivacaine Innovation

The development of novel bupivacaine-related compounds is driven by several key clinical needs:

-